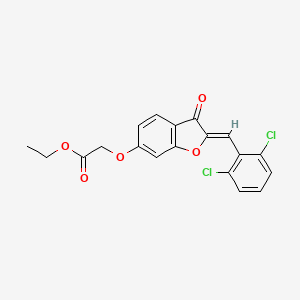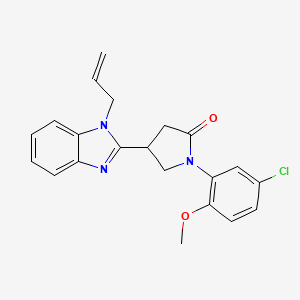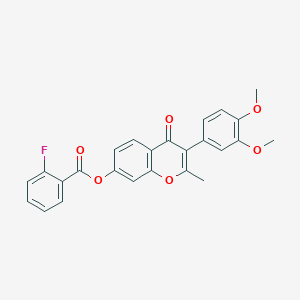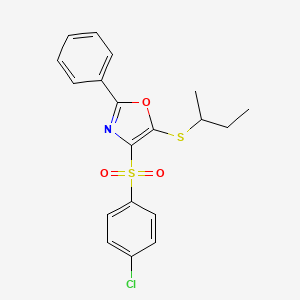![molecular formula C19H14FN3OS B3407817 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-19-1](/img/structure/B3407817.png)
6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Übersicht
Beschreibung
This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Thiazole-based compounds, including the one , have shown significant antibacterial activity . They have been found to modulate the activity of many enzymes involved in metabolism . For instance, some synthesized compounds showed good activities towards Gram-negative E. coli and Gram-positive S. aureus .
Antioxidant Activity
These compounds also exhibit antioxidant activities . Some synthesized thiazole-based Schiff base compounds displayed better DPPH radical scavenging potency compared to ascorbic acid .
Anti-inflammatory Activity
Thiazole derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antifungal Activity
Thiazole-based compounds have demonstrated antifungal activities . This suggests their potential use in the treatment of fungal infections .
Antiviral Activity
Research has shown that thiazole derivatives can act as antiviral agents . This opens up possibilities for their use in antiviral drug development .
Antiproliferative Activity
Thiazole-based compounds have shown broad-spectrum antiproliferative activities . This suggests their potential use in the development of anticancer or cytotoxic drug molecules .
Neuroprotective Activity
Thiazole derivatives have been found to possess neuroprotective properties . This suggests their potential use in the treatment of neurodegenerative disorders .
Antimalarial Activity
Thiazole-based compounds have demonstrated antimalarial activities . This suggests their potential use in the treatment of malaria .
Wirkmechanismus
Target of Action
The primary targets of 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide are cancer cells . This compound has shown broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types . The compound has shown superior potency against different cancer cell lines, including renal cancer cell line UO-31, breast cancer cell line MCF7, colon cancer cell line COLO 205, ovarian cancer cell line OVCAR-3, and prostate cancer cell line DU-145 .
Mode of Action
The compound interacts with its targets by inducing apoptosis . It causes mitochondrial membrane depolarization and multicaspase activation, leading to cell death . The compound’s interaction with DNA and caspase-3 has also been investigated through molecular docking studies .
Biochemical Pathways
The compound affects the biochemical pathways related to apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. Biochemical events lead to characteristic cell changes and death. These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The result of the compound’s action is the death of cancer cells . The compound induces apoptosis without cell cycle arrest, suggesting that it could be used as a potential chemotherapeutic agent . For instance, the IC50 value of the compound against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-17(18(24)21-15-5-3-2-4-6-15)25-19-22-16(11-23(12)19)13-7-9-14(20)10-8-13/h2-11H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNPFCFCBPIBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![propyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B3407757.png)
![1-(3-chloro-2-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3407765.png)






![N-(3,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3407806.png)
![(3,4-dihydroquinolin-1(2H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3407807.png)
![N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3407811.png)
![Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B3407822.png)